Cgp 43182
Overview
Description
CGP 43182 is a potent inhibitor of group IIA secretory phospholipase A2 (Group IIA sPLA2) activity in vitro. This compound is known for its ability to prevent the synergistic effect of pro-inflammatory genes stimulated by cytokines mediated by nuclear factor kappa B (NFkappaB) . It has a molecular formula of C16H15Cl2NO5 and a molecular weight of 372.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CGP 43182 are not well-documented. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure purity and efficacy. The production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CGP 43182 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, particularly involving the chlorine atoms in the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound .
Scientific Research Applications
CGP 43182 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of group IIA secretory phospholipase A2 activity.
Biology: Investigated for its role in modulating inflammatory responses by inhibiting NFkappaB-mediated gene expression.
Medicine: Potential therapeutic applications in treating inflammatory diseases due to its anti-inflammatory properties.
Industry: Used in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies
Mechanism of Action
CGP 43182 exerts its effects by inhibiting the activity of group IIA secretory phospholipase A2. This inhibition leads to a reduction in cytokine-stimulated prostaglandin E2 biosynthesis, suggesting that group IIA secretory phospholipase A2 participates in arachidonic acid release and eicosanoid formation . Additionally, this compound blocks the interleukin 1 beta-stimulated gene expression of group IIA secretory phospholipase A2, cyclo-oxygenase-2, and inducible nitric oxide synthase, leading to a reduction in prostaglandin and nitric oxide formation . The compound also inhibits NFkappaB activation by preventing the phosphorylation and degradation of the endogenous NFkappaB inhibitor, IkappaB .
Comparison with Similar Compounds
Similar Compounds
CGP 39653: Another compound that binds to N-methyl-D-aspartate receptors and is used in neuropharmacological studies.
CGP 37157: A mitochondrial sodium-calcium exchanger inhibitor used in studies related to calcium signaling.
Uniqueness
CGP 43182 is unique due to its specific inhibition of group IIA secretory phospholipase A2 and its potent anti-inflammatory properties. Unlike other similar compounds, this compound has a distinct mechanism of action involving the inhibition of NFkappaB-mediated gene expression, making it a valuable tool in studying inflammatory pathways .
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-ene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5/c17-9-5-4-6-10(12(9)18)19-13(20)11-14(21)23-16(24-15(11)22)7-2-1-3-8-16/h4-6,21H,1-3,7-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXVYLXVMKLSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=C(C(=O)O2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164535 | |
Record name | Cgp 43182 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150379-37-6 | |
Record name | Cgp 43182 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150379376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cgp 43182 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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